1-Methyl-1H-imidazole 2,2,2-trifluoroacetate
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Overview
Description
1-Methyl-1H-imidazole 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H7F3N2O2 and a molecular weight of 196.13 . It belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Methyl-1H-imidazole 2,2,2-trifluoroacetate can be achieved through several routes. One common method involves the reaction of 1-Methylimidazole with trifluoroacetic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield . The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
1-Methyl-1H-imidazole 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution: The trifluoroacetate group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
1-Methyl-1H-imidazole 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazole 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. As an enzyme substrate, it can bind to the active site of enzymes, influencing their activity and providing insights into enzyme kinetics and mechanisms. The presence of the trifluoroacetate group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
1-Methyl-1H-imidazole 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
1-Methylimidazole: Lacks the trifluoroacetate group, resulting in different reactivity and applications.
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Another trifluoroethylated imidazole with distinct properties and uses.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: A related imidazole derivative with unique chemical behavior.
Properties
Molecular Formula |
C6H7F3N2O2 |
---|---|
Molecular Weight |
196.13 g/mol |
IUPAC Name |
1-methylimidazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H6N2.C2HF3O2/c1-6-3-2-5-4-6;3-2(4,5)1(6)7/h2-4H,1H3;(H,6,7) |
InChI Key |
WIKNOSQXZNVMEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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